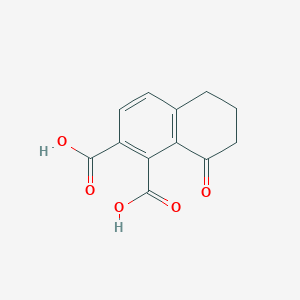![molecular formula C13H10BrNO2 B14173470 1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- CAS No. 924962-31-2](/img/structure/B14173470.png)
1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a bromophenyl imino methyl group. It is a derivative of catechol and has significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- typically involves the reaction of catechol with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of an imine linkage between the catechol and the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to various biological effects. The imine group can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenediol, 3-methyl-
- 1,2-Benzenediol, 4-methyl-
- 1,3-Benzenediol, 2-methyl-
Uniqueness
1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- is unique due to the presence of the bromophenyl imino methyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenediols and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
924962-31-2 |
|---|---|
Fórmula molecular |
C13H10BrNO2 |
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10BrNO2/c14-10-4-6-11(7-5-10)15-8-9-2-1-3-12(16)13(9)17/h1-8,16-17H |
Clave InChI |
REDZRGGFOKZFIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
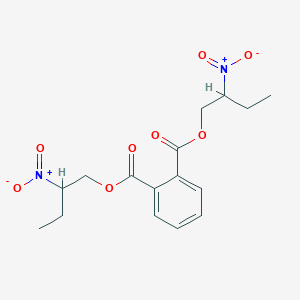
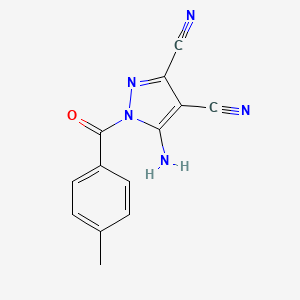

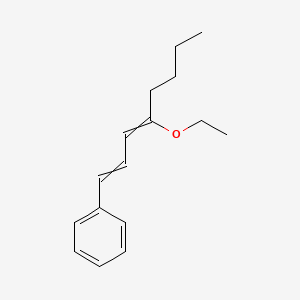
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
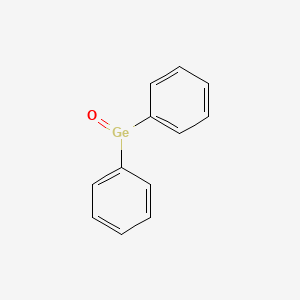
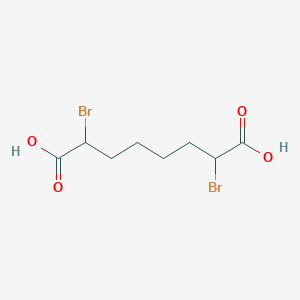
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
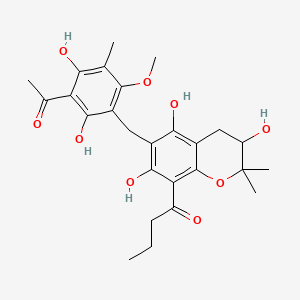
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
